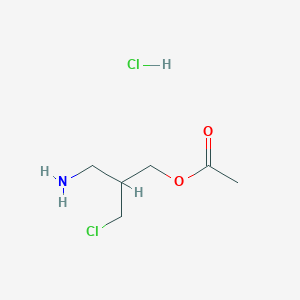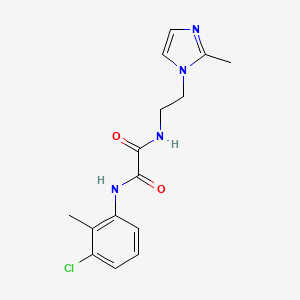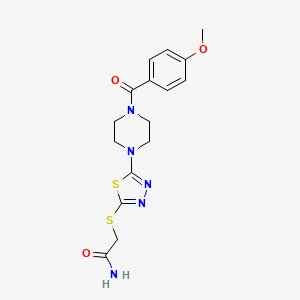
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance and being free from transition metals and external oxidants . Another approach involves the use of graphene oxide nanosheets as catalysts in an aqueous medium, which facilitates the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve microwave-assisted green processes. These methods are efficient and environmentally friendly, providing high yields of the desired products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are often conducted in solvents like ethanol or water, with reaction times ranging from a few hours to overnight .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone N-oxides, while reduction reactions can produce dihydroquinazolinones .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one involves its interaction with specific molecular targets. For instance, some quinazolinone derivatives inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, these compounds can disrupt bacterial cell wall synthesis, making them effective against certain bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(oxolan-2-ylmethyl)quinazolin-4-one: Similar structure but with different substitution patterns, leading to variations in biological activity.
3-Amino-2-methyl-quinazolin-4-one: Known for its anticancer and antimicrobial properties.
2,3-Dihydroquinazolin-4(3H)-one: Often used as intermediates in the synthesis of more complex quinazolinone derivatives.
Uniqueness
4-Amino-3-(oxolan-2-ylmethyl)quinazolin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
4-amino-3-(oxolan-2-ylmethyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUGZBWLXUSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)


![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2815762.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)


![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)

